Elaidic acid, isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is an ester derived from elaidic acid, a trans isomer of oleic acid, and isopropyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Elaidinsaeure-isopropylester can be synthesized through several methods. One common method involves the esterification of elaidic acid with isopropyl alcohol in the presence of a catalyst, such as sulfuric acid . The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester. Another method involves the use of acyl chlorides, where elaidic acid is first converted to its acyl chloride derivative, which is then reacted with isopropyl alcohol to form the ester .
Chemical Reactions Analysis
Elaidinsaeure-isopropylester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Reduction: Reduction of elaidinsaeure-isopropylester can lead to the formation of alcohols and other reduced products.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Elaidinsaeure-isopropylester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of elaidinsaeure-isopropylester involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to form elaidic acid, which can then participate in lipid metabolism pathways . The ester can also interact with enzymes and receptors, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Elaidinsaeure-isopropylester can be compared with other similar compounds, such as oleic acid isopropyl ester and stearic acid isopropyl ester . While these compounds share similar structural features, elaidinsaeure-isopropylester is unique due to its trans configuration, which can influence its physical and chemical properties . This uniqueness makes it valuable for specific applications where the trans configuration is desired.
Conclusion
Elaidinsaeure-isopropylester is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it a valuable tool in scientific research and industrial applications. Continued research on this compound will likely uncover new uses and further our understanding of its mechanisms and effects.
Properties
Molecular Formula |
C21H40O2 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
propan-2-yl (E)-octadec-9-enoate |
InChI |
InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3/b12-11+ |
InChI Key |
PZQSQRCNMZGWFT-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.